molecular formula C21H16ClNO6 B6068398 1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate

1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate

Cat. No.: B6068398
M. Wt: 413.8 g/mol
InChI Key: FPHCADYOZNHTLT-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate is a complex organic compound that features a benzene ring substituted with dimethyl groups and a furan ring attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The furan ring is then reacted with an amine to form the amide linkage.

    Esterification: Finally, the benzene ring is esterified with dimethyl groups using reagents like dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl 5-[5-(4-bromophenyl)furan-2-amido]benzene-1,3-dicarboxylate
  • 1,3-Dimethyl 5-[5-(4-methylphenyl)furan-2-amido]benzene-1,3-dicarboxylate

Uniqueness

1,3-Dimethyl 5-[5-(4-chlorophenyl)furan-2-amido]benzene-1,3-dicarboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

dimethyl 5-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO6/c1-27-20(25)13-9-14(21(26)28-2)11-16(10-13)23-19(24)18-8-7-17(29-18)12-3-5-15(22)6-4-12/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHCADYOZNHTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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